3-Amino-5-chloro-2-hydroxyphenyl benzoate
Overview
Description
3-Amino-5-chloro-2-hydroxyphenyl benzoate (3-ACHPB) is an organic compound that has been studied for its potential applications in various fields of science, including biochemistry, physiology, and pharmacology. 3-ACHPB is a white crystalline solid that is soluble in water and ethanol. It has a molecular weight of 250.67 g/mol and a melting point of 152-155°C. 3-ACHPB is a derivative of phenyl benzoate and is a common intermediate used in the synthesis of other compounds.
Scientific Research Applications
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Antioxidant Activity
- Field : Organic Chemistry
- Application : A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and their antioxidant activity was screened .
- Method : The antioxidant activity of the synthesized compounds was screened by DPPH radical scavenging method and reducing power assay .
- Results : A number of compounds were identified as potent antioxidants. For instance, the antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one was tested to be 1.5 times higher than that of a well-known antioxidant ascorbic acid .
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Anti-inflammatory Activity
- Field : Medicinal Chemistry
- Application : Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including anti-inflammatory .
- Method : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Safety And Hazards
properties
IUPAC Name |
(3-amino-5-chloro-2-hydroxyphenyl) benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-9-6-10(15)12(16)11(7-9)18-13(17)8-4-2-1-3-5-8/h1-7,16H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMOAEXVSLTKAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-chloro-2-hydroxyphenyl benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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